molecular formula C9H11NO4 B1394977 Methyl 3-amino-2-hydroxy-5-methoxybenzoate CAS No. 55008-18-9

Methyl 3-amino-2-hydroxy-5-methoxybenzoate

Cat. No. B1394977
CAS RN: 55008-18-9
M. Wt: 197.19 g/mol
InChI Key: NTVKQJJOZHOPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-2-hydroxy-5-methoxybenzoate” is a chemical compound with the CAS Number: 55008-18-9 . It has a molecular weight of 197.19 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2-hydroxy-5-methoxybenzoate” can be represented by the InChI code: 1S/C9H11NO4/c1-13-5-3-6 (9 (12)14-2)8 (11)7 (10)4-5/h3-4,11H,10H2,1-2H3 . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-hydroxy-5-methoxybenzoate” is a solid compound with a melting point range of 107 - 109 degrees Celsius .

Scientific Research Applications

Synthesis and Intermediates

Methyl 3-amino-2-hydroxy-5-methoxybenzoate is used in various synthesis processes. For instance, Wang Yu (2008) described the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid, involving the methylation of dimethyl sulfate to obtain methyl 4-amino-2-methoxybenzoate (Wang Yu, 2008).

Antimicrobial and Molluscicidal Activity

Compounds related to methyl 3-amino-2-hydroxy-5-methoxybenzoate have been studied for their biological activities. J. Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, demonstrating significant antimicrobial and molluscicidal activities (Orjala et al., 1993).

Antitumor and Antimicrobial Activity

X. Xia et al. (2011) isolated new compounds including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate from a marine endophytic fungus, which showed moderate antitumor and antimicrobial activities (Xia et al., 2011).

Photodynamic Therapy in Cancer Treatment

M. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds, showing promising results for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Pharmaceutical Synthesis

M. Murakami et al. (1971) described a new industrial synthesis of metoclopramide using methyl 4-amino-2-methoxybenzoate as a starting material (Murakami et al., 1971).

Enzyme Inhibition Studies

R. Borchardt and J. Huber (1982) studied 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an inhibitor for catechol O-methyltransferase (COMT), providing insights into enzyme-ligand interactions and potential therapeutic applications (Borchardt & Huber, 1982).

Safety and Hazards

The compound is associated with the GHS07 hazard pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-amino-2-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVKQJJOZHOPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)N)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677774
Record name Methyl 3-amino-2-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-hydroxy-5-methoxybenzoate

CAS RN

55008-18-9
Record name Methyl 3-amino-2-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-hydroxy-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-hydroxy-5-methoxybenzoate
Reactant of Route 3
Methyl 3-amino-2-hydroxy-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-2-hydroxy-5-methoxybenzoate
Reactant of Route 5
Methyl 3-amino-2-hydroxy-5-methoxybenzoate
Reactant of Route 6
Methyl 3-amino-2-hydroxy-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.